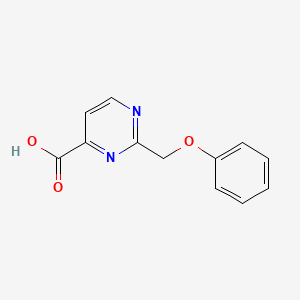
2-(Phenoxymethyl)pyrimidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Phenoxymethyl)pyrimidine-4-carboxylic acid (PMPCA) is a pyrimidine derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PMPCA is a heterocyclic compound that contains a pyrimidine ring, which is a common structural motif in many biologically active molecules.
Applications De Recherche Scientifique
2-(Phenoxymethyl)pyrimidine-4-carboxylic acid has been extensively studied for its potential therapeutic applications, including as an antitumor agent, antimicrobial agent, and anti-inflammatory agent. 2-(Phenoxymethyl)pyrimidine-4-carboxylic acid has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. 2-(Phenoxymethyl)pyrimidine-4-carboxylic acid has also been shown to exhibit antibacterial and antifungal activity against various microorganisms, including Staphylococcus aureus, Escherichia coli, and Candida albicans. Furthermore, 2-(Phenoxymethyl)pyrimidine-4-carboxylic acid has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Mécanisme D'action
The mechanism of action of 2-(Phenoxymethyl)pyrimidine-4-carboxylic acid is not fully understood, but it is believed to involve the inhibition of key enzymes or proteins involved in various biological pathways. For example, 2-(Phenoxymethyl)pyrimidine-4-carboxylic acid has been shown to inhibit the activity of topoisomerase II, which is an essential enzyme involved in DNA replication and repair. 2-(Phenoxymethyl)pyrimidine-4-carboxylic acid has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects
2-(Phenoxymethyl)pyrimidine-4-carboxylic acid has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of immune responses. 2-(Phenoxymethyl)pyrimidine-4-carboxylic acid has been shown to induce apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential. 2-(Phenoxymethyl)pyrimidine-4-carboxylic acid has also been shown to inhibit cell proliferation by arresting the cell cycle at the G2/M phase. Furthermore, 2-(Phenoxymethyl)pyrimidine-4-carboxylic acid has been shown to modulate immune responses by regulating the production of cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
2-(Phenoxymethyl)pyrimidine-4-carboxylic acid has several advantages for lab experiments, including its low toxicity and high solubility in aqueous and organic solvents. However, 2-(Phenoxymethyl)pyrimidine-4-carboxylic acid also has some limitations, including its instability under acidic and basic conditions and its poor bioavailability in vivo. Therefore, it is important to optimize the formulation and delivery of 2-(Phenoxymethyl)pyrimidine-4-carboxylic acid for its potential therapeutic applications.
Orientations Futures
There are several future directions for the research and development of 2-(Phenoxymethyl)pyrimidine-4-carboxylic acid, including the optimization of its synthesis method, the elucidation of its mechanism of action, and the evaluation of its pharmacokinetic and pharmacodynamic properties in vivo. Furthermore, 2-(Phenoxymethyl)pyrimidine-4-carboxylic acid can be modified to improve its potency, selectivity, and bioavailability for its potential therapeutic applications. Additionally, 2-(Phenoxymethyl)pyrimidine-4-carboxylic acid can be used as a starting point for the design and synthesis of novel pyrimidine derivatives with improved biological activity and pharmacological properties.
Méthodes De Synthèse
2-(Phenoxymethyl)pyrimidine-4-carboxylic acid can be synthesized using various methods, including the reaction of 2-chloromethylpyrimidine-4-carboxylic acid with phenol in the presence of a base, such as potassium carbonate, or by the reaction of 2-(phenoxymethyl)pyrimidine-4-carboxylic acid methyl ester with a strong acid, such as hydrochloric acid. The yield of 2-(Phenoxymethyl)pyrimidine-4-carboxylic acid can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Propriétés
IUPAC Name |
2-(phenoxymethyl)pyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c15-12(16)10-6-7-13-11(14-10)8-17-9-4-2-1-3-5-9/h1-7H,8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONEPQAMYOMUNAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC=CC(=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-[(dimethylamino)methyl]-2-methoxyphenyl]butanamide](/img/structure/B7567943.png)
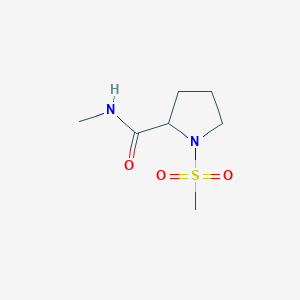
![N-[2-(tert-butylamino)-2-oxoethyl]-2-chloro-N-methylpropanamide](/img/structure/B7567967.png)
![3-[Cyclopropyl-(4-propan-2-ylphenyl)sulfonylamino]propanoic acid](/img/structure/B7567973.png)
![3-[Cyclopropyl-(4-methoxyphenyl)sulfonylamino]propanoic acid](/img/structure/B7567980.png)
![N-[(5-bromofuran-2-yl)methyl]-N-methylmethanesulfonamide](/img/structure/B7567986.png)
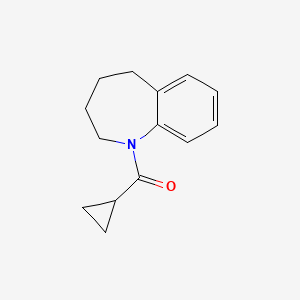
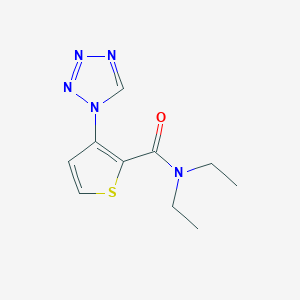
![[2-[2-(4-nitrobenzoyl)hydrazinyl]-2-oxoethyl] (E)-3-(5-bromofuran-2-yl)prop-2-enoate](/img/structure/B7568001.png)
![1-[2-[(dimethylamino)methyl]phenyl]-N-[(5-methyl-1H-imidazol-4-yl)methyl]methanamine](/img/structure/B7568007.png)
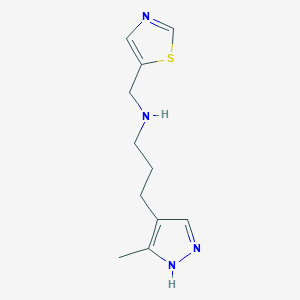
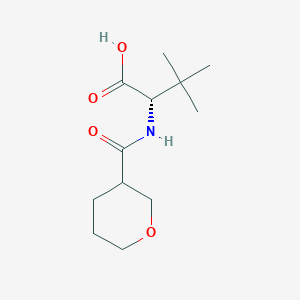
![[1-[(1-Methyltriazol-4-yl)methylamino]cyclopentyl]methanol](/img/structure/B7568041.png)
![N-[[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]methyl]cyclopropanamine](/img/structure/B7568049.png)